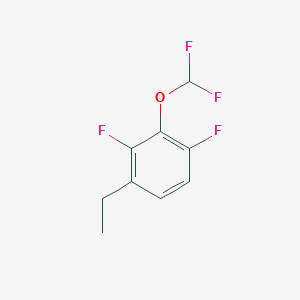
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3-difluoro-4-ethylbenzene, is reacted with a difluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to remove fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
Scientific Research Applications
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceutical agents due to their unique properties.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-4-ethylbenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluoromethoxy-1-ethylbenzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Difluoro-2-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is unique due to the presence of both fluorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
FGWGKXWRTAHTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)F)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















